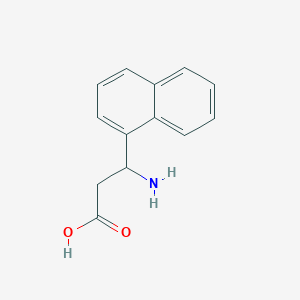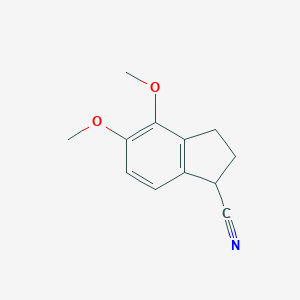
3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-tumor and anti-inflammatory effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is valuable in the synthesis of a wide range of heterocyclic compounds. Its derivatives serve as key intermediates in the preparation of complex structures utilized in drug development, dye production, and the creation of novel materials with unique properties.
Synthetic Utility in Medicinal Chemistry : Pyrazoline derivatives, closely related to the chemical structure of this compound, have been extensively studied for their biological activities. These compounds show promise as potent scaffolds in the development of new anticancer agents due to their ability to interact with various biological targets. For instance, the research by Ray et al. (2022) emphasizes the significance of pyrazoline derivatives in anticancer drug design, highlighting their versatility and potential for therapeutic applications Ray et al., 2022.
Applications in Agriculture : The structural framework of this compound and its analogs find applications in the design of agrochemicals. These compounds can be tailored to create pesticides and herbicides with improved efficacy and selectivity. The adaptability of this scaffold allows for the synthesis of products targeting specific agricultural pests and diseases, contributing to the development of safer and more sustainable farming practices.
Material Science Innovations : In the realm of material science, derivatives of this compound contribute to the creation of novel materials with unique optical, electronic, and mechanical properties. These materials find applications in electronics, photonics, and nanotechnology, paving the way for advancements in these fields. The inherent flexibility of this chemical structure in synthesizing polymers and composites offers a vast potential for innovation.
Future Directions
properties
IUPAC Name |
5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c1-5-2-9(14)16(15-5)10-7(12)3-6(11)4-8(10)13/h2-4H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLOGSPAFQBNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366131 | |
| Record name | 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106259-87-4 | |
| Record name | 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106259-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)








![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

